3-氨基-4-羟基苯甲酸乙酯

概述

描述

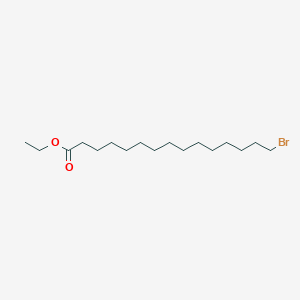

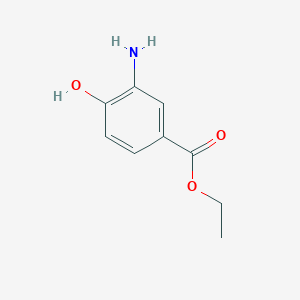

Ethyl 3-Amino-4-hydroxybenzoate, also known by its CAS Number 13052-92-1, is a compound with a molecular weight of 181.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

A series of hydrazide-hydrazones have been synthesized from 4-carbomethoxy-2-aminophenol through multi-steps . This process involves the reaction of acid hydrazide with aromatic acid .Molecular Structure Analysis

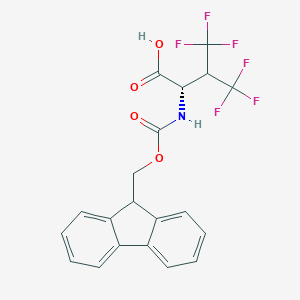

The molecular structure of Ethyl 3-Amino-4-hydroxybenzoate is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-Amino-4-hydroxybenzoate are not detailed in the available sources, it’s worth noting that the compound has high kinetic susceptibility and low chemical reactivity .Physical and Chemical Properties Analysis

Ethyl 3-Amino-4-hydroxybenzoate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

化学合成

3-氨基-4-羟基苯甲酸乙酯是一种化学化合物,分子式为C9H11NO3 . 它由于其独特的结构和性质,在各种化学合成过程中得到应用 .

抗生素和抗肿瘤活性

研究表明,3-氨基-4-羟基苯甲酸乙酯可以用来衍生出一系列新的代谢产物,这些代谢产物以具有抗生素和抗肿瘤活性而闻名 . 这使得它成为开发医药领域新药的潜在候选者 .

新型化合物的生成

通过过表达3,4-AHBA合成和活化簇(ahbH、ahbI和ahbL2)中的某些基因,鉴定出一种新的杂合化合物AHB18 . 这为通过组合生物合成生成新化合物打开了可能性 .

环境适应性

包含3-氨基-4-羟基苯甲酸乙酯的ahb簇在其他链霉菌菌株中高度保守 . 这表明它们编码的化合物在特定的环境条件下发挥作用 .

色谱法和质谱法

3-氨基-4-羟基苯甲酸乙酯可用于色谱法和质谱法应用 . 它可以作为色谱法所需的测量装置,或用于在质谱分析期间进行样品处理的蛋白质

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

未来方向

The identification of the new ahb cluster in Streptomyces argillaceus opens the possibility to generate new compounds by combinatorial biosynthesis . These constitute a new family of metabolites derived from 3-amino-4-hydroxybenzoate (3,4-AHBA) known for having antibiotic and antitumor activity . Additionally, by overexpressing three genes of the cluster (ahbH, ahbI, and ahbL2) for the synthesis and activation of 3,4-AHBA, a new hybrid compound, AHB18, was identified .

作用机制

Biochemical Pathways

For instance, 4-hydroxybenzoate can undergo oxygenolytic cleavage via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .

Result of Action

Related compounds have been found to exhibit anticonvulsant activity, suggesting that ethyl 3-amino-4-hydroxybenzoate may have similar effects .

Action Environment

The action, efficacy, and stability of Ethyl 3-amino-4-hydroxybenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .

生化分析

Biochemical Properties

It is known that hydroxybenzoates, a class of compounds to which Ethyl 3-amino-4-hydroxybenzoate belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that hydroxybenzoates can influence cell function

Molecular Mechanism

It is known that hydroxybenzoates can bind to biomolecules and influence enzyme activity

Temporal Effects in Laboratory Settings

It is known that hydroxybenzoates can have temporal effects in laboratory settings

Metabolic Pathways

It is known that hydroxybenzoates can be involved in various metabolic pathways

属性

IUPAC Name |

ethyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOFWIIBNJWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is ethyl 3-amino-4-hydroxybenzoate utilized in the synthesis of texazone?

A: Ethyl 3-amino-4-hydroxybenzoate serves as a crucial starting material in the synthesis of texazone. The research paper describes a chemical synthesis route involving the oxidative dimerization of ethyl 3-amino-4-hydroxybenzoate with 2-(N-methylamino)phenol. [] This reaction leads to the formation of a phenoxazinone ester intermediate. Subsequent hydrolysis of this ester yields the final product, texazone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)